![molecular formula C20H22Cl2N2O5S B2549564 Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate CAS No. 307510-43-6](/img/structure/B2549564.png)
Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate is a compound that can be associated with the family of sulfonate reagents used in analytical chemistry for derivatization purposes. Derivatization reagents are often employed to enhance the detection and analysis of various analytes in liquid chromatography (LC) and other analytical techniques. Although the specific compound is not directly mentioned in the provided papers, the related chemistry and analytical applications can be inferred from the data on similar sulfonate reagents and their use in LC analysis.
Synthesis Analysis
The synthesis of sulfonate reagents typically involves the introduction of sulfonyl groups to aromatic compounds, as seen in the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate . This process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired sulfonate reagent with specific properties for LC analysis. The synthesis is designed to yield a compound that can react with the analyte to form a derivative that is more easily detectable by chromatographic methods.
Molecular Structure Analysis
The molecular structure of sulfonate reagents is crucial for their function as derivatization agents. The structure typically includes a moiety that enhances detection, such as a fluorophore for sensitive detection after tagging to an analyte . Additionally, the presence of a tertiary amino function, as seen in the mentioned reagent, allows for the removal of the derivatization agent after analysis through acid treatment, simplifying the purification process.
Chemical Reactions Analysis
Sulfonate reagents react with specific functional groups in analytes to form derivatives suitable for analysis. For example, 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene reacts rapidly with thiol drugs under mild conditions to form chromatographable adducts . Similarly, the compound of interest would likely react with target analytes containing reactive functional groups, facilitating their subsequent analysis by LC.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate reagents, such as solubility, reactivity, and stability, are tailored to optimize their performance in LC analysis. The reagents are designed to be reactive enough to form derivatives with analytes quickly and under mild conditions, yet stable enough to be handled and stored without degradation. The excess reagent can often be removed from the reaction mixture by simple liquid-liquid extraction, as demonstrated with chloroform for 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene .
Relevant Case Studies
While the provided papers do not include case studies on the specific compound , they do provide insights into the application of similar sulfonate reagents in LC analysis. For instance, the derivatization of thiol drugs using 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene has been successfully applied to the analysis of reduced glutathione and other thiol-containing drugs in commercial formulations . These case studies highlight the practical utility of sulfonate reagents in enhancing the analysis of various compounds in different matrices.
Applications De Recherche Scientifique
Prodrug Synthesis and Activation
One application of similar compounds involves the synthesis of novel prodrugs designed for anticancer therapy. These prodrugs are relatively inactive in their initial form but are activated to their cytotoxic forms at tumor sites. This is achieved through an enzymatic process involving carboxypeptidase G2 (CPG2), which is targeted to the tumor via a monoclonal antibody conjugate. This strategy aims to increase the therapeutic index of chemotherapy by minimizing systemic toxicity while maximizing tumor drug concentration. For instance, Springer et al. (1990) synthesized bifunctional alkylating agents that demonstrated substantial prodrug activity, with increased cytotoxicity upon activation at the tumor site (Springer, Antoniw, Bagshawe, Searle, Bisset, & Jarman, 1990).
Environmental Biodegradation
Another area of research involves the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide structurally related to the specified compound. Microbial degradation is considered an effective method for the removal of such persistent herbicides from the environment. Li et al. (2016) optimized the biodegradation efficiency of chlorimuron-ethyl using Rhodococcus sp. D310-1, achieving a significant degradation rate. This study also proposed potential degradation pathways based on the identification of biodegradation products (Li, Zang, Yu, Lv, Cheng, Liu, Liu, Xu, & Lan, 2016).
Nanofiltration Membrane Development
Research on sulfonated thin-film composite nanofiltration membranes for dye treatment in water purification systems also involves compounds with sulfonate groups. Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers used in thin-film composite nanofiltration membranes, showing improved water flux and dye rejection rates. This indicates the potential of sulfonated compounds in enhancing water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Propriétés
IUPAC Name |
ethyl 4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5S/c1-2-29-20(26)16-3-7-17(8-4-16)23-19(25)15-5-9-18(10-6-15)30(27,28)24(13-11-21)14-12-22/h3-10H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKOPCVKASPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

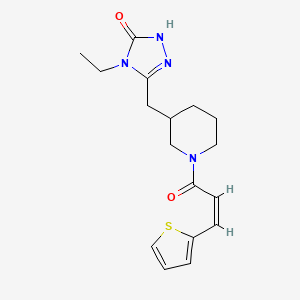
![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)
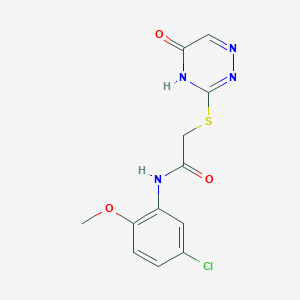
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)
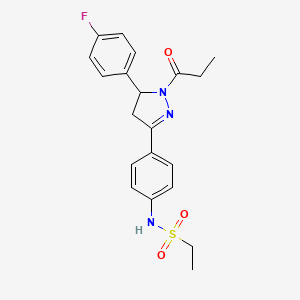
![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
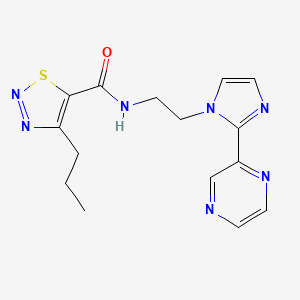
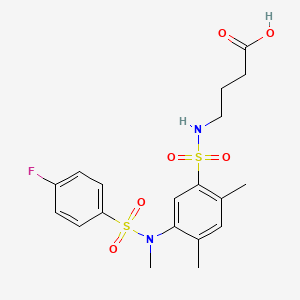
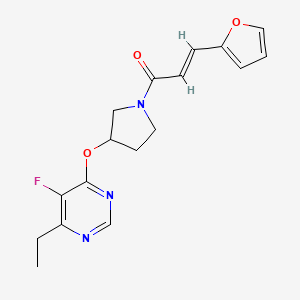
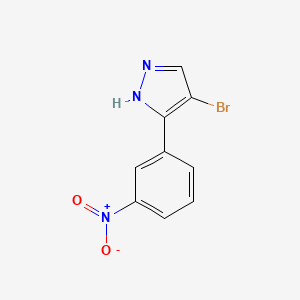
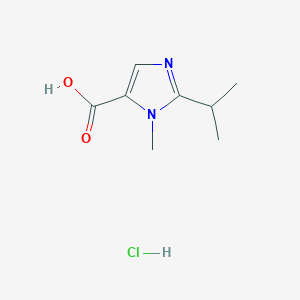
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)